molecular formula C9H9NO3 B3022626 methyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate CAS No. 155445-28-6

methyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate

Cat. No.: B3022626
CAS No.: 155445-28-6
M. Wt: 179.17 g/mol
InChI Key: NJMHLPYIHMAHRE-UHFFFAOYSA-N
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Description

Methyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate is an organic compound with the molecular formula C9H9NO3 . This compound belongs to the class of furo[3,2-b]pyrroles, which are heterocyclic compounds containing a furan ring fused to a pyrrole ring. It is a rare and unique chemical often used in early discovery research .

Chemical Reactions Analysis

Methyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydroxylamine hydrochloride, sodium hydroxide, and other aldehydes . For example, the reaction with hydroxylamine hydrochloride and sodium hydroxide in a mixture of ethanol and water produces derivatives such as furo[3,2-b]pyrrole-2-aldoxime . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of methyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is known that compounds in this class can bind to multiple receptors and exhibit various biological activities . The exact molecular targets and pathways involved depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-5-3-6-8(13-5)4-7(10-6)9(11)12-2/h3-4,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJMHLPYIHMAHRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(O1)C=C(N2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50362943
Record name methyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50362943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155445-28-6
Record name methyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50362943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Under N2, to methyl 2-[(dimethylamino)methyl]-4H-furo[3,2-b]pyrrole-5-carboxylate (0.58 g, 2.61 mmol) was added methyl iodide (3 mL, 4.82 mmol). The mixture was allowed to stand at rt for 1 h, and then the methyl iodide was removed. The resulting salt was dissolved in absolute methanol (5 mL). To this solution was carefully added sodium borohydride (2.21 g, 5.84 mmol) in small portions. After the addition was complete, the reaction mixture was dilute to a volume of 25 mL by the addition of 3N hydrochloric acid. The mixture was stored in the refrigerator overnight, and then the blue precipitate was dissolved in boiling methylcyclohexane, and the solution was treated with Darco and filtered. The filtrate was evaporated and purified by chromatography over silica gel (0 to 40% EtOAc/heptane over 30 min) to give methyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate (0.25 g, 53%). 1H NMR (400 MHz, CDCl3) δ ppm 2.42 (s, 3H) 3.87 (s, 3H) 6.09 (d, J=0.49 Hz, 1H) 6.74 (s, 1H) 8.56 (s, 1H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate

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